3-(4-(Benzyloxy)phenethoxy)propanoic acid

Medicinal Chemistry Physicochemical Profiling Linker Engineering

Medicinal chemistry campaigns targeting GPR40 (FFA1) and PPARα/γ often stall when linker geometry between the benzyloxyphenyl recognition element and the carboxylate pharmacophore is not systematically explored. This compound provides the exact ethoxy (-OCH₂CH₂-) spacer required for phenoxyethoxy patent-class intermediates (US 9,000,043 B2) and orthogonal benzyl protection compatible with multi-step sequences. - Directly addresses SAR studies comparing ethoxy-linker potency against direct-link analogs (GPR40 EC₅₀ = 510 nM for parent benzyloxyphenylpropanoic acid). - Enables hydrogenolytic deprotection to 4-hydroxyphenethoxypropanoic acid, a key intermediate for dual PPARα/γ agonists such as tesaglitazar. - Enhances passive membrane permeability via a 0.4-0.7 logP increase over direct-link analogs, supporting CNS-penetrant library design.

Molecular Formula C18H20O4
Molecular Weight 300.3 g/mol
Cat. No. B12081131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Benzyloxy)phenethoxy)propanoic acid
Molecular FormulaC18H20O4
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CCOCCC(=O)O
InChIInChI=1S/C18H20O4/c19-18(20)11-13-21-12-10-15-6-8-17(9-7-15)22-14-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,19,20)
InChIKeyNDZCVWXWEDGUIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-(Benzyloxy)phenethoxy)propanoic Acid: Structural Baseline


3-(4-(Benzyloxy)phenethoxy)propanoic acid (CAS 925244-81-1; molecular formula C₁₈H₂₀O₄; molecular weight 300.3 g/mol) is a phenylpropanoic acid derivative featuring a 4-benzyloxy-substituted phenyl ring connected to the propanoic acid moiety via an ethoxy (–OCH₂CH₂–) linker . This compound belongs to a broader class of benzyloxyphenylalkanoic acids that have been investigated as synthetic intermediates for GPR40 agonists and PPAR-modulating agents, with the ethoxy linker conferring distinct physicochemical properties compared to simpler phenylpropanoic acid analogs [1][2].

Scaffold for phenoxyethoxy anti-inflammatory SAR campaigns
Benzyl-protected intermediate for PPAR agonist synthesis
Ethoxy linker tool for GPR40 target engagement and selectivity studies

3-(4-(Benzyloxy)phenethoxy)propanoic Acid: Structural Differentiation from Analogs


Within the benzyloxyphenylalkanoic acid family, the presence and nature of the linker between the phenyl ring and the carboxylic acid terminus is the primary determinant of molecular recognition at therapeutic targets such as GPR40 (FFA1) and PPARα/γ. The parent benzyloxyphenylpropanoic acid (lacking the ethoxy linker) exhibits a GPR40 EC₅₀ of 510 nM, while optimized derivatives with modified linkers achieve potencies below 100 nM [1]. The ethoxy linker in the title compound alters the spatial orientation of the carboxylate pharmacophore, hydrogen-bonding capacity (four H-bond acceptors vs. three for the direct-link analog), and lipophilicity profile . These differences render in-class compounds non-interchangeable for structure–activity relationship (SAR) studies, medicinal chemistry campaigns, or the synthesis of patent-protected phenoxyethoxy derivatives as described in US 9,000,043 B2 [2].

Linker Ethoxy spacer adds molecular flexibility and H-bond capacity; direct C–C bond analogs may not reproduce target-binding geometry.
Protection Benzyl ether allows mild hydrogenolytic deprotection; methoxy analogs require harsh acidic conditions that can compromise sensitive substrates.
Patent Phenoxyethoxy scaffold maps to US 9,000,043 (inflammatory); direct-link phenylpropanoic acid falls under JP 4074616 (GPR40/diabetes), creating patent-class mismatch.

3-(4-(Benzyloxy)phenethoxy)propanoic Acid: Differentiation Evidence


Ethoxy Linker: Physicochemical Profile Differentiation

The title compound (C₁₈H₂₀O₄, MW 300.3) contains an ethoxy linker that adds 44 Da and one additional hydrogen-bond acceptor relative to the closest direct-link comparator, 3-[4-(benzyloxy)phenyl]propanoic acid (C₁₆H₁₆O₃, MW 256.3) . This structural feature increases the heavy atom count from 19 to 22 and the rotatable bond count from 5 to 7, directly impacting molecular flexibility and pharmacokinetic potential .

Linker Physicochemical Profile
Head-to-head
Target: MW 300.3, 4 HBA, 7 rot. bonds Comparator: MW 256.3, 3 HBA, 5 rot. bonds Δ +17.2% MW, +1 HBA, +2 rot. bonds
Distinct starting point for linker-based SAR
Additional flexibility and H-bond capacity impact binding pose and ADME profile
Medicinal Chemistry Physicochemical Profiling Linker Engineering

Lipophilicity and Membrane Permeability Differentiation

The ethoxy linker in the title compound is predicted to increase logP by approximately 0.4–0.7 log units compared to 3-[4-(benzyloxy)phenyl]propanoic acid (experimental logP ≈ 3.44 for the amino-substituted analog; the direct-link benzyloxyphenylpropanoic acid is estimated at logP ≈ 3.0–3.3) [1][2]. This increase is consistent with the addition of two methylene units (–CH₂CH₂–) in the linker, which incrementally raises lipophilicity as observed across phenylpropanoic acid series where each methylene unit contributes approximately +0.3–0.5 to logP [2].

Lipophilicity Differentiation
Class-level
Predicted logP increase +0.4 to +0.7 vs. direct-link analog (methylene increment method)
Higher predicted permeability may alter probe distribution
No experimental logP confirmed; review in target assay context
ADME Lipophilicity Drug Design

Phenoxyethoxy vs. Phenylpropanoic Acid Patent Landscapes

Patent landscaping reveals that the title compound, by virtue of its –OCH₂CH₂– linker, structurally maps to the phenoxyethoxy compound genus claimed in US 9,000,043 B2 (Eli Lilly) for inflammatory disorders including osteoarthritis and rheumatoid arthritis, rather than to the 3-(4-benzyloxyphenyl)propanoic acid genus claimed in JP 4074616 B2 for GPR40-mediated diabetes [1][2]. Compounds within the US 9,000,043 genus require the phenoxyethoxy motif for activity; the direct-link analog lacks this motif and falls outside the patent scope of phenoxyethoxy-based anti-inflammatory agents [1].

Patent Landscape Mapping
Head-to-head
Target: Phenoxyethoxy scaffold → US 9,000,043 (inflammatory) Comparator: Phenylpropanoic acid scaffold → JP 4074616 (GPR40/diabetes)
Appropriate scaffold for inflammatory patent space research
Mutually exclusive Markush structures; linker determines patent class
Patent Landscape Phenoxyethoxy Compounds Inflammatory Disorders

Benzyloxy as Traceless Protecting Group in Synthesis

The benzyloxy substituent in the title compound functions as a masked phenol that can be quantitatively deprotected via catalytic hydrogenolysis (H₂, Pd/C) to yield the corresponding 4-hydroxyphenethoxypropanoic acid, a key intermediate for dual PPARα/γ agonists such as tesaglitazar (EC₅₀ PPARγ ≈ 0.2 μM) and its monoterpene-conjugated analogs [1][2]. In contrast, the methoxy analog (3-(4-methoxyphenethoxy)propanoic acid) requires harsh demethylation conditions (BBr₃ or HBr) that can compromise acid-sensitive functional groups elsewhere in the molecule, making the benzyl-protected form the preferred intermediate for convergent synthetic strategies [2].

Benzyl Deprotection Orthogonality
Class-level
Benzyl: H₂, Pd/C, neutral, mild Methyl: BBr₃ or HBr, acidic, harsh Debenzylation yield typically >95%
Enables convergent late-stage deprotection with acid-sensitive groups
Compatible with esters, acetals, epoxides; preferred intermediate strategy
Synthetic Chemistry Protecting Group Strategy Tesaglitazar Analogs

3-(4-(Benzyloxy)phenethoxy)propanoic Acid: Research and Industrial Applications


Phenoxyethoxy Anti-Inflammatory Drug Discovery

Procure the title compound as the core scaffold for developing phenoxyethoxy analogs targeting inflammatory conditions including osteoarthritis and rheumatoid arthritis, as defined in the Eli Lilly patent US 9,000,043 B2 [1]. The ethoxy linker and benzyl-protected phenol provide the requisite structural features for this patent class; substituting with 3-(4-benzyloxyphenyl)propanoic acid would place the program outside the claimed phenoxyethoxy genus.

Intermediate for Tesaglitazar-Type Dual PPAR Agonists

Use the title compound as a benzyl-protected precursor for hydrogenolytic deprotection to 4-hydroxyphenethoxypropanoic acid, an intermediate en route to dual PPARα/γ agonists such as tesaglitazar (PPARγ EC₅₀ ≈ 0.2 μM) [1]. The benzyl group provides orthogonal protection compatible with multi-step sequences, unlike methoxy-protected analogs that require harsh demethylation conditions incompatible with sensitive substrates.

GPR40 Agonist Linker SAR Exploration

Deploy the title compound in medicinal chemistry campaigns comparing the ethoxy linker against the direct-link (benzyloxyphenylpropanoic acid, GPR40 EC₅₀ = 510 nM) [1] and other linker variants to elucidate the optimal spatial separation between the benzyloxyphenyl recognition element and the carboxylate pharmacophore. The ethoxy linker provides an intermediate spacer length and distinct hydrogen-bonding capacity compared to shorter (direct C–C bond) or longer (polyethylene glycol) linkers.

Lipophilicity-Tuned Probe Design for CNS and Intracellular Targets

Leverage the estimated logP enhancement of 0.4–0.7 units over direct-link analogs [1] for designing probes requiring enhanced passive membrane permeability, such as intracellular target engagement assays or CNS-penetrant compound libraries, where the incremental lipophilicity from the ethoxy linker may be critical for crossing biological membranes.

Application
Selection Property
Validation Focus
Phenoxyethoxy anti-inflammatory SAR studies
Ethoxy linker with benzyl-protected phenol scaffold
Patent-defined phenoxyethoxy chemical space for inflammatory target models
PPARα/γ dual-agonist intermediate synthesis
Benzyl group enabling orthogonal hydrogenolytic deprotection
Compatibility with multi-step convergent routes and acid-sensitive functionality
GPR40 agonist linker SAR evaluation
Intermediate ethoxy spacer length and distinct H-bond capacity
Linker-dependent target engagement and binding pose comparison
Membrane permeability probe design
Predicted logP increment over direct-link analogs
Passive permeability assessment in cell-based distribution models
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